methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate
Description
Synthesis Analysis
The synthesis of methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate and related compounds involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes yield significant intermediates and by-products, which are crucial for the industrial production of such compounds due to their efficiency and cost-effectiveness. The structural confirmation of these compounds is typically achieved through IR, MS, and ^1H-NMR spectroscopy, ensuring the accuracy of the synthetic route and the purity of the final product (Yang Jian-she, 2009).
Molecular Structure Analysis
Crystallography studies provide insights into the molecular and crystal structures of related compounds, showcasing various conformational details such as hydrogen bonding patterns, molecular orientations, and lattice structures. These studies reveal the complexity of intermolecular interactions and the influence of molecular structure on the physical and chemical properties of the compound (Vanessa Renee Little et al., 2008).
Chemical Reactions and Properties
Methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate undergoes various chemical reactions, demonstrating a wide range of reactivity and applicability. The compound's interactions with different reagents and conditions highlight its versatile chemical nature. For instance, reactions with heteroarylhydrazines produce a variety of products, indicating the compound's potential for further functionalization and application in synthesizing more complex molecules (Sonja Strah, B. Stanovnik, 1997).
Physical Properties Analysis
The physical properties of methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, influencing its handling, storage, and application in various chemical processes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with different chemical agents, are crucial for the application of methyl 4-chloro-3-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate in synthesis and drug development. Studies focusing on the compound's aminolysis reactions, resonance effects, and mechanism of action contribute to a comprehensive understanding of its chemical behavior (I. Um et al., 2005).
properties
IUPAC Name |
methyl 4-chloro-3-[[4-(piperidin-1-ylmethyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-21(26)17-9-10-18(22)19(13-17)23-20(25)16-7-5-15(6-8-16)14-24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTJZXRVZAPLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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